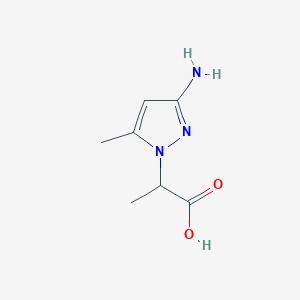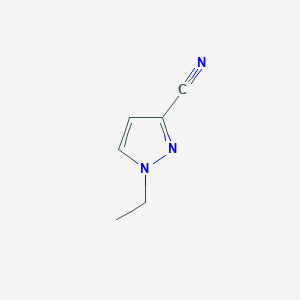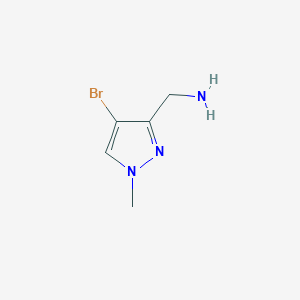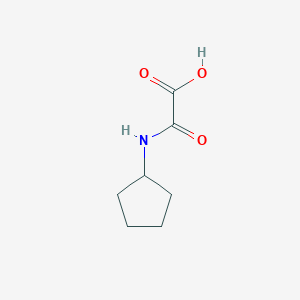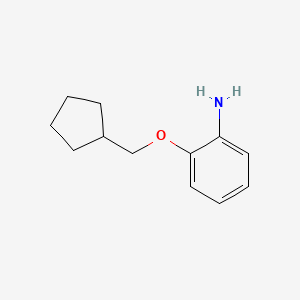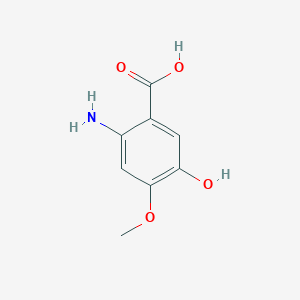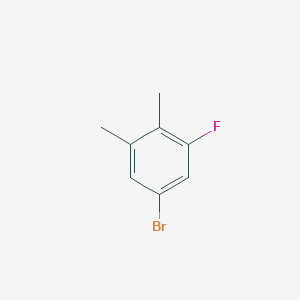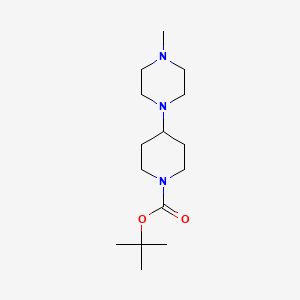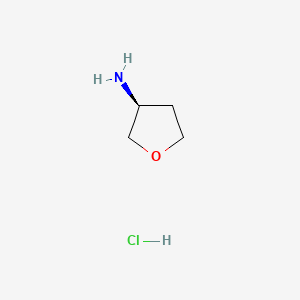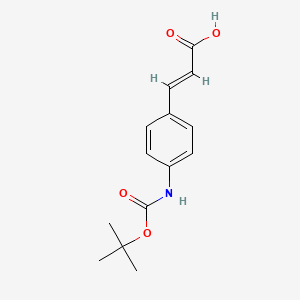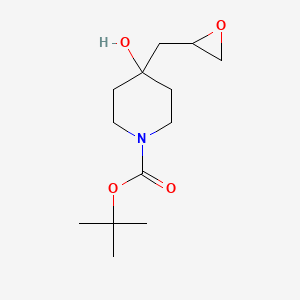
Ácido 2-amino-5-bromo-4-clorobenzoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the introduction of functional groups at specific positions on the aromatic ring. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives involves modifications at different positions of the thiophene ring, which is similar to the structural motif of 2-amino-5-bromo-4-chlorobenzoic acid . Another example is the regioselective synthesis of ortho-halo-substituted aromatic acids, which demonstrates the strategic placement of halogen atoms on the aromatic ring . These methods could potentially be adapted for the synthesis of 2-amino-5-bromo-4-chlorobenzoic acid.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often characterized using X-ray diffraction techniques. For example, the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing the presence of hydrogen bonds that stabilize the crystal structure . Similarly, the study of supramolecular assemblies of chlorobenzoic acid derivatives with amino-chloropyridine derivatives provides insights into the role of chlorine substituents in molecular interactions . These findings can be extrapolated to understand the molecular structure of 2-amino-5-bromo-4-chlorobenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of halogenated aromatic compounds can vary depending on the nature and position of substituents. The papers provided do not directly address the chemical reactions of 2-amino-5-bromo-4-chlorobenzoic acid, but they do discuss the reactivity of similar compounds. For example, the formation of cocrystals and molecular salts with chlorobenzoic acids indicates the potential for acid-base interactions and hydrogen bonding . These types of reactions could be relevant to the chemical behavior of 2-amino-5-bromo-4-chlorobenzoic acid.
Physical and Chemical Properties Analysis
The solubility and thermodynamic properties of halogenated aromatic acids are crucial for their practical applications. The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been studied, providing a basis for understanding the solubility behavior of similar compounds like 2-amino-5-bromo-4-chlorobenzoic acid . Additionally, the formation of molecular cocrystals can influence the physical properties of these compounds, as seen in the study of 2-amino-5-chlorobenzooxazole adducts . The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids further illustrates the impact of molecular interactions on the physical properties of halogenated aromatic compounds .
Aplicaciones Científicas De Investigación
Intermediarios farmacéuticos
Ácido 2-amino-5-bromo-4-clorobenzoico: es un intermedio valioso en la síntesis de diversos compuestos farmacéuticos. Su estructura halogenada lo convierte en un precursor versátil para la construcción de moléculas complejas. Por ejemplo, se puede utilizar en la preparación de inhibidores de SGLT2, que son una clase de medicamentos utilizados para tratar la diabetes tipo 2 al inhibir la reabsorción de glucosa en los riñones .
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
The compound’s water solubility, estimated to be 7896 mg/L at 25 degrees Celsius , suggests that it could be absorbed in the body. The compound’s Log Kow, an estimate of its octanol-water partition coefficient, is 2.90 , indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution in the body.
Propiedades
IUPAC Name |
2-amino-5-bromo-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNMLBIHIWVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599080 | |
| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50419-88-0 | |
| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

